REACTION_SMILES
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[S:20]([Cl:21])([Cl:22])=[O:23].[c:1]1([C:7]2=[CH:12][C:11](=[O:13])[O:10][C:8]2=[O:9])[cH:2][cH:3][cH:4][cH:5][cH:6]1.[cH:14]1[cH:15][cH:16][n:17][cH:18][cH:19]1>>[c:1]1([C:7]2=[C:12]([Cl:22])[C:11](=[O:13])[O:10][C:8]2=[O:9])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=C(c2ccccc2)C(=O)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=C1OC(=O)C(c2ccccc2)=C1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |